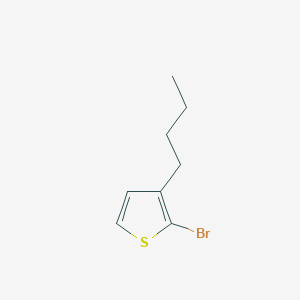

2-Bromo-3-butylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-3-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-butylthiophene, a versatile heterocyclic building block with significant applications in the fields of organic electronics and pharmaceutical development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and visualizes key synthetic pathways.

Chemical and Physical Properties

This compound (CAS No. 145543-82-4) is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 2-position and a butyl group at the 3-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom facilitates various cross-coupling reactions, while the butyl group enhances solubility in organic solvents.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁BrS | [1][3] |

| Molecular Weight | 219.14 g/mol | [1][3] |

| Appearance | Light yellow liquid | [2] |

| CAS Number | 145543-82-4 | [1][3] |

| Density | 1.361 g/mL | [1] |

| Boiling Point | 236 °C | [1] |

| Flash Point | 97 °C | [1] |

| Refractive Index | 1.5390-1.5430 | [1] |

| Vapor Pressure | 0.074 mmHg at 25°C | [1] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, typically in the range of δ 6.8-7.2 ppm. The butyl group will exhibit signals corresponding to the methyl and methylene protons in the upfield region (δ 0.9-2.7 ppm). For the closely related isomer, 2-bromo-4-butylthiophene, the thiophene protons appear at δ 6.93 (d, J=1.6 Hz, 1H) and δ 6.81 (d, J=1.6 Hz, 1H).[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four aromatic carbons of the thiophene ring and the four carbons of the butyl group. The carbon attached to the bromine atom is expected to be in the range of δ 110-120 ppm. For 2-bromo-4-butylthiophene, the thiophene carbons appear at δ 143.1, 128.5, 121.7, and 110.4 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit C-H stretching vibrations for the aromatic ring and the alkyl chain around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ region. The C-Br stretching frequency typically appears in the fingerprint region, below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. A GC-MS spectrum is available on SpectraBase, which can be used for identification purposes.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective bromination of 3-butylthiophene. The following protocol is adapted from the synthesis of the isomeric 2-bromo-4-butylthiophene.[4]

Materials:

-

3-Butylthiophene

-

n-Butyllithium (n-BuLi) in hexane

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a three-necked flask under an argon atmosphere, dissolve 3-butylthiophene (1.40 g) in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.5 M n-BuLi in hexane (~4 mL) dropwise over 1.5 hours, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for approximately 1 hour to ensure complete lithiation.

-

At the same temperature, slowly add a solution of bromine (1.68 g) in THF (5 mL) over 15 minutes.

-

Stir the reaction mixture for 20 minutes at -78 °C.

-

Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pale-yellow liquid (yields are reported to be around 90% for the 4-butyl isomer).[4]

Purification

Fractional distillation under reduced pressure is a suitable method for purifying this compound, especially for removing any unreacted starting material or isomeric impurities.

Key Reactions and Applications

This compound is a valuable precursor in several important organic reactions, leading to the synthesis of functional materials for OLEDs and complex molecules for drug discovery.[2]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is used to form carbon-carbon bonds between this compound and various boronic acids or esters, enabling the synthesis of more complex aryl- or heteroaryl-substituted thiophenes.

Generalized Protocol:

-

In a Schlenk flask, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the reaction mixture with stirring and monitor its progress by TLC or GC-MS.

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes, which are useful intermediates in organic synthesis.

Generalized Protocol:

-

To a sealed tube or Schlenk flask, add this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).

-

Add an anhydrous solvent such as DMF or acetonitrile.

-

Heat the reaction mixture with stirring.

-

After completion, cool the mixture, filter off the palladium catalyst, and remove the solvent.

-

Purify the product by column chromatography.

Grignard Reaction

Formation of the Grignard reagent from this compound provides a powerful nucleophile that can react with a wide range of electrophiles to introduce various functional groups.

Generalized Protocol:

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF or diethyl ether dropwise to the magnesium.

-

The reaction is typically initiated with a small amount of iodine or by gentle heating.

-

Once the Grignard reagent is formed, it can be reacted with electrophiles such as aldehydes, ketones, nitriles, or CO₂.

-

The reaction is then quenched with an aqueous acidic solution to yield the desired product.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound via lithiation and bromination.

Suzuki Cross-Coupling Reaction Pathway

Caption: General scheme of the Suzuki cross-coupling reaction.

Logical Relationship of Applications

Caption: Applications in OLEDs and drug development.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of advanced materials and pharmaceuticals. Its versatile reactivity, particularly in cross-coupling reactions, allows for the synthesis of a wide range of complex organic molecules. This guide provides essential data and protocols to support researchers in harnessing the full potential of this valuable compound.

References

An In-depth Technical Guide to 2-Bromo-3-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-butylthiophene is a substituted thiophene derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique chemical structure, featuring a reactive bromine atom and a solubilizing butyl group on a thiophene ring, makes it a versatile intermediate for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development and materials science. The presence of a bromine atom makes it particularly useful for various cross-coupling reactions, which are fundamental in modern organic synthesis.[1] The butyl group can influence the solubility and physical properties of the resulting compounds.[1]

Chemical Structure and Identifiers

The chemical structure of this compound consists of a central five-membered thiophene ring, with a bromine atom at the 2-position and a butyl group at the 3-position.

IUPAC Name: this compound[2] CAS Number: 145543-82-4[2][3] Molecular Formula: C8H11BrS[2][3] SMILES: CCCCC1=C(SC=C1)Br[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molar Mass | 219.14 g/mol | [3] |

| Appearance | White to Yellow to Green clear liquid | [4] |

| Density | 1.361 g/cm³ | [3] |

| Boiling Point | 236 °C | [3] |

| Flash Point | 97 °C | [3] |

| Refractive Index | 1.5390-1.5430 | [3] |

| Vapor Pressure | 0.074 mmHg at 25°C | [3] |

| Purity | >98.0% (GC) | [4] |

Synthesis

Experimental Protocol: Synthesis of 2-Bromo-3-alkylthiophenes

This protocol is based on the general principles of thiophene chemistry and should be adapted and optimized for the synthesis of this compound.

Step 1: Lithiation of 3-Alkylthiophene

-

To a solution of a 3-alkylthiophene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as n-butyllithium, dropwise to the reaction mixture.

-

Stir the mixture at low temperature for a specified period to ensure complete lithiation at the 2-position.

Step 2: Bromination

-

To the lithiated thiophene solution, slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure 2-bromo-3-alkylthiophene.

Caption: Synthetic pathway for this compound.

Reactivity and Applications

The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making this compound a valuable substrate for various cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules.

Applications in Materials Science

This compound is a key intermediate in the synthesis of organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][5] The thiophene backbone possesses semiconducting properties, and the bromo- and butyl-substituents allow for polymerization and tuning of solubility and processability of the resulting materials.[5]

Applications in Drug Development

The thiophene moiety is a common scaffold in many pharmacologically active compounds. This compound serves as a foundational building block for the creation of novel drug candidates.[1] The reactive bromine atom facilitates the attachment of various pharmacophores through cross-coupling reactions, enabling the exploration of new chemical space in drug discovery programs.

Caption: Role of this compound as a versatile intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and drug development. Its unique combination of a reactive bromine handle, a solubilizing alkyl chain, and a conjugated thiophene core provides chemists with a powerful tool for the synthesis of advanced materials and novel therapeutic agents. The information provided in this technical guide serves as a foundational resource for researchers and professionals working with this important compound.

References

An In-Depth Technical Guide to 2-Bromo-3-butylthiophene (CAS: 145543-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-butylthiophene, a versatile heterocyclic building block with significant applications in the fields of organic electronics and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent functionalization, and explores its role in the development of advanced materials and potential therapeutic agents. Particular emphasis is placed on its utility as a key intermediate for the synthesis of conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and as a scaffold for pharmacologically active molecules.

Chemical and Physical Properties

This compound is a substituted thiophene characterized by a bromine atom at the 2-position and a butyl group at the 3-position of the thiophene ring. These structural features make it a valuable intermediate for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 145543-82-4 | [1][2] |

| Molecular Formula | C₈H₁₁BrS | [1][2] |

| Molecular Weight | 219.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow clear liquid | [3] |

| Boiling Point | 236 °C | |

| Density | 1.361 g/cm³ | |

| Flash Point | 97 °C | |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in common organic solvents such as THF, chloroform, and toluene. | |

| Storage | Store in a cool, dark place under an inert atmosphere. | [4] |

Spectral Data

2.1. Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-5 |

| ~6.85 | d | 1H | H-4 |

| ~2.60 | t | 2H | -CH₂- (alpha to thiophene) |

| ~1.60 | m | 2H | -CH₂- |

| ~1.40 | m | 2H | -CH₂- |

| ~0.95 | t | 3H | -CH₃ |

2.2. Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-3 |

| ~128 | C-5 |

| ~125 | C-4 |

| ~110 | C-2 |

| ~33 | -CH₂- (alpha to thiophene) |

| ~31 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective bromination of 3-butylthiophene. Direct bromination of 3-alkylthiophenes can lead to a mixture of products, therefore a common strategy involves lithiation followed by quenching with a bromine source to achieve high regioselectivity.

Protocol: Synthesis via Lithiation and Bromination [1]

-

Materials:

-

3-Butylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Bromine (Br₂) or Carbon tetrabromide (CBr₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-butylthiophene (1.0 eq) and anhydrous hexanes.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

After the addition is complete, add a small amount of anhydrous THF (approximately 5% of the hexane volume). A precipitate of 2-lithio-3-butylthiophene may form.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of bromine (1.1 eq) in anhydrous THF.

-

Slowly add the bromine solution to the reaction mixture at -78 °C.

-

After the addition is complete, stir the reaction for an additional 1-2 hours at -78 °C.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.

-

Caption: Synthetic workflow for this compound.

3.2. Suzuki Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex conjugated molecules.

Protocol: Suzuki Coupling with an Arylboronic Acid [3]

-

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)

-

1,4-Dioxane and Water (4:1 v/v) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the base (K₂CO₃ or K₃PO₄), and the palladium catalyst.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Applications in Drug Development and Signaling Pathways

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to the ability of the thiophene ring to act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in drug discovery.

The bromo-substituent on the thiophene ring serves as a crucial handle for introducing diverse functionalities through cross-coupling reactions, allowing for the synthesis of libraries of compounds for screening against various biological targets. Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Certain thiophene derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial and Antifungal Activity: The thiophene scaffold is present in several antimicrobial and antifungal agents.

-

Anti-inflammatory Activity: Thiophene-based compounds have been investigated for their potential to modulate inflammatory pathways.

The general approach in drug discovery involves using this compound as a starting material to synthesize a range of analogs. These analogs are then screened in various assays to identify lead compounds that interact with specific biological targets, such as enzymes or receptors, which are key components of various signaling pathways.

Caption: Drug discovery workflow utilizing this compound.

Applications in Organic Electronics (OLEDs)

This compound and its derivatives, particularly poly(3-alkylthiophene)s (P3ATs), are key materials in the field of organic electronics. The thiophene unit provides excellent charge transport properties, and the alkyl side chains, such as the butyl group, enhance solubility and processability, which are crucial for device fabrication.

The bromine atom allows for the polymerization of this compound through various cross-coupling reactions to form conjugated polymers. These polymers can be used as the active layer in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

5.1. Role in OLEDs

In OLEDs, derivatives of this compound can function as:

-

Emissive Layer: The conjugated polymer backbone can be designed to emit light of a specific color upon electrical excitation.

-

Hole Transport Layer (HTL): The electron-rich nature of the thiophene ring facilitates the transport of holes from the anode to the emissive layer.

-

Host Material: In some OLED architectures, a thiophene-based polymer can serve as a host for a dopant emissive molecule.

5.2. Generic OLED Device Architecture

A typical multilayer OLED device incorporating a thiophene-based polymer would have the following structure:

Caption: A generic multilayer OLED device structure.

The performance of the OLED, including its efficiency, color purity, and lifetime, is highly dependent on the chemical structure and purity of the organic materials used. This compound serves as a critical starting material for synthesizing high-purity, well-defined conjugated polymers for these applications.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug discovery. Its well-defined structure and the reactivity of the bromine atom allow for its incorporation into a wide array of functional molecules. The detailed protocols and applications outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in their respective fields. Further research into specific biological activities and the development of novel electronic materials based on this scaffold are promising avenues for future investigation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3-butylthiophene

Abstract

This compound is a versatile heterocyclic building block of significant interest in the synthesis of pharmaceuticals and organic electronic materials.[1] Its synthetic utility is primarily dictated by the reactivity of the carbon-bromine bond at the 2-position of the thiophene ring. This document provides a comprehensive technical overview of the key transformations involving this bromine atom, including palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and Grignard reagent formation. Detailed experimental protocols, comparative reactivity data, and mechanistic diagrams are presented to serve as a practical guide for researchers in the field.

Introduction

This compound (CAS: 145543-82-4) is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the C2 position and a butyl group at the C3 position.[1] The electronic properties of the thiophene ring, where the C2 position is more electron-deficient than the C3 position, render the C2-Br bond highly susceptible to a variety of synthetic transformations.[2] This inherent reactivity makes it a crucial intermediate for the construction of more complex molecular architectures, particularly in the development of novel pharmacologically active compounds and organic light-emitting diode (OLED) materials.[1] This guide focuses on the principal reactions that leverage the reactivity of the bromine atom.

Core Reactivity Pathways

The bromine atom in this compound is readily displaced or transformed through several key reaction classes. The primary pathways include palladium-catalyzed cross-coupling, lithium-halogen exchange for subsequent electrophilic quenching, and the formation of Grignard reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the C2 position in 2-bromothiophene analogues facilitates the initial oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2][3]

-

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] It is one of the most widely used methods for generating C-C bonds. For 3-alkyl-2-bromothiophenes, high yields can be achieved with various arylboronic acids.[5]

-

Stille Coupling: The Stille reaction couples the substrate with an organostannane (organotin) reagent.[6] This method is highly versatile and tolerant of many functional groups, though the toxicity of tin compounds is a significant drawback.[7]

-

Heck Reaction: While less documented for this specific substrate, the Heck reaction, which couples the bromide with an alkene, is a plausible transformation, given the general reactivity of 2-bromothiophenes.[2]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. The amination of bromothiophenes can sometimes be challenging, potentially requiring specialized ligands or more forceful conditions compared to other aryl bromides.[2]

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) leads to a rapid lithium-halogen exchange.[2][8] This process is kinetically fast and thermodynamically favorable, forming the more stable 2-thienyllithium intermediate.[2] This potent nucleophile can then be quenched with a wide array of electrophiles to introduce diverse functional groups at the C2 position.[8]

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), yields the corresponding Grignard reagent, 3-butyl-2-thienylmagnesium bromide.[9][10] This organomagnesium compound is a strong nucleophile and base that readily reacts with electrophiles like aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.[9] While Grignard formation with 2-bromothiophene is straightforward, the reaction with 3-bromothiophene can be less cooperative, often necessitating alternative methods like lithium-halogen exchange.[11]

Quantitative Reactivity Data

The following tables summarize representative yields for key transformations of this compound and closely related analogues under typical reaction conditions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95[2][5] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90[5] |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 75-90 |

| Stille | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | - | DMF | 90 | 16 | 70-85[12] |

Table 2: Lithiation and Grignard Reactions Followed by Electrophilic Quench

| Reaction Type | Reagent | Electrophile (E⁺) | Solvent | Temp (°C) | Product (2-E-3-butylthiophene) | Typical Yield (%) |

| Lithium-Halogen Exchange | n-BuLi | Trimethyltin chloride (SnMe₃Cl) | THF | -78 to RT | 2-(Trimethylstannyl)-3-butylthiophene | 50-70[13] |

| Lithium-Halogen Exchange | n-BuLi | N,N-Dimethylformamide (DMF) | THF | -78 to RT | 3-Butylthiophene-2-carbaldehyde | 60-80 |

| Grignard Formation | Mg | Acetone | THF | 0 to RT | 2-(3-Butylthiophen-2-yl)propan-2-ol | 65-85 |

| Grignard Formation | Mg | Benzaldehyde | THF | 0 to RT | (3-Butylthiophen-2-yl)(phenyl)methanol | 70-90 |

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

-

Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%), potassium phosphate (K₃PO₄) (1.75 mmol), 1,4-dioxane (2 mL), and water (0.5 mL).[5]

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]

-

Add the degassed 1,4-dioxane and water via syringe.[5]

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[5]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Lithium-Halogen Exchange and Electrophilic Quench

-

Materials: this compound (1.0 mmol), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 1.1 mmol, e.g., 2.5 M solution in hexanes), and an electrophile (1.2 mmol).[2]

-

Procedure:

-

To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound and anhydrous THF (to achieve ~0.5 M concentration).[8]

-

Cool the solution to -78 °C in a dry ice/acetone bath.[8]

-

Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature remains below -70 °C.[2]

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[8]

-

Add the desired electrophile dropwise at -78 °C.[8]

-

After addition, stir for another hour at -78 °C, then allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.[8]

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography or distillation.

-

Mechanistic Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Conclusion

The bromine atom at the C2 position of this compound provides a reactive handle for a wide range of high-yield synthetic transformations. Its propensity to undergo palladium-catalyzed cross-coupling reactions, clean lithium-halogen exchange, and Grignard reagent formation makes it an exceptionally valuable intermediate. A thorough understanding of these reactivity pathways, guided by the protocols and data presented herein, enables researchers to strategically design and execute synthetic routes for novel molecules in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

Navigating the Solution: A Technical Guide to the Solubility of 2-Bromo-3-butylthiophene in Organic Solvents

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize 2-Bromo-3-butylthiophene in their work. This document provides a comprehensive overview of its solubility characteristics in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow to guide these experimental procedures.

Introduction

This compound is a substituted thiophene derivative with significant potential in the synthesis of organic electronic materials, including conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its solubility in various organic solvents is a critical parameter that dictates its utility in solution-processable fabrication techniques, purification methods, and as a reactant in chemical synthesis. Understanding and predicting its solubility behavior is paramount for optimizing experimental conditions and achieving desired material properties.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BrS | [1][2] |

| Molecular Weight | 219.14 g/mol | [1][2] |

| Density | 1.361 g/cm³ | [1] |

| Boiling Point | 236 °C | [1] |

| Flash Point | 97 °C | [1] |

The structure of this compound, featuring a polarizable thiophene ring, a lipophilic butyl chain, and a polar carbon-bromine bond, suggests a nuanced solubility profile. The molecule possesses both polar and nonpolar characteristics, indicating it will be most soluble in solvents of intermediate polarity or in nonpolar solvents that can accommodate the alkyl chain.

Qualitative and Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The butyl chain will have strong van der Waals interactions with the nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of toluene will interact favorably with the thiophene ring, and it can accommodate the butyl chain. |

| Chloroform | Polar Aprotic | High | Chloroform is a good solvent for many organic compounds, including similar poly(3-alkylthiophenes).[3] Its polarity can interact with the C-Br bond and the thiophene ring. |

| Dichloromethane (DCM) | Polar Aprotic | High | Similar to chloroform, DCM's polarity is suitable for solvating the polar functionalities of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a versatile solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity may lead to reasonable solubility. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester group provides polarity that can interact with the solute. |

| Ethanol | Polar Protic | Low to Moderate | The polar hydroxyl group can interact with the polar parts of the molecule, but the overall polarity may be too high for optimal dissolution of the nonpolar butyl chain. |

| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, which will likely decrease its ability to solvate the nonpolar alkyl chain. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the butyl group and the thiophene ring will dominate, leading to very poor solubility in water. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The following protocols describe standard methods for this purpose.

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of organic solvents (as listed in the table above)

-

Vortex mixer

-

Pipettes

Procedure:

-

Label a series of test tubes, one for each solvent.

-

Add approximately 10-20 µL of this compound to each labeled test tube.

-

Add 1 mL of the corresponding solvent to each test tube.

-

Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.[5]

-

Allow the samples to stand for a few minutes and visually inspect for any undissolved liquid phase (immiscibility).[5]

-

Classify the solubility based on visual inspection as:

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: Two liquid phases are present, but there is evidence of some dissolution.

-

Immiscible: Two distinct liquid phases are clearly visible.

-

Quantitative Solubility Determination (Gravimetric Method)

This protocol details a gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.[6]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled orbital shaker or water bath

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. Ensure there is enough to create a separate liquid phase after saturation.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.[5]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the two phases to separate.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a syringe fitted with a filter to prevent transfer of any undissolved solute.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

-

Quantification:

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.[6]

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried residue.[6]

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Workflow for the gravimetric determination of solubility.

References

The Synthesis and Utility of 2-Bromo-3-butylthiophene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-butylthiophene (CAS No. 145543-82-4) is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of advanced organic electronic materials and complex pharmaceutical compounds. This technical guide delineates the historical context of its parent scaffold, thiophene, and details the synthetic methodologies for its preparation. Emphasis is placed on providing clear, actionable experimental protocols and collating quantitative data to facilitate its application in research and development. Furthermore, this guide illustrates the synthetic workflows through detailed diagrams, offering a comprehensive resource for professionals in organic chemistry and drug development.

Introduction: A Historical Perspective

The journey into the world of thiophene chemistry began in 1882 with Victor Meyer's discovery of thiophene as an impurity in benzene derived from coal tar.[1][2] This serendipitous finding unlocked a new class of sulfur-containing heterocyclic compounds, sparking extensive research into their properties and reactivity. Early foundational work by chemists like Wilhelm Steinkopf and the comprehensive mid-20th-century studies by Howard D. Hartough significantly advanced the understanding of thiophene and its derivatives.[2]

The development of synthetic methodologies for substituted thiophenes has been a continuous pursuit. While the specific discovery of this compound is not prominently documented, its synthesis is a logical extension of established methods for the regioselective bromination of 3-alkylthiophenes. These methods are crucial for tuning the electronic and physical properties of thiophene-based molecules, a key aspect of their application in materials science and medicinal chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 145543-82-4 | [3] |

| Molecular Formula | C₈H₁₁BrS | [4] |

| Molecular Weight | 219.14 g/mol | [3] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 236 °C | [4] |

| Density | 1.361 g/cm³ | [4] |

| Refractive Index | 1.5390-1.5430 | [4] |

| Purity | Typically ≥ 98% | [3] |

Synthetic Methodologies

The primary route for the synthesis of this compound is the direct bromination of 3-butylthiophene. The regioselectivity of this reaction is directed by the activating effect of the alkyl group at the 3-position, which favors electrophilic substitution at the adjacent 2-position. Several brominating agents can be employed, with N-bromosuccinimide (NBS) and a combination of hydrobromic acid and hydrogen peroxide being common choices.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the selective bromination of thiophenes. The reaction is typically carried out in a non-polar solvent.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 3-butylthiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride or N,N-dimethylformamide.

-

Reagent Addition: With stirring, add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the reaction temperature at approximately 40°C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the consumption of the starting material is complete. This typically takes several hours.

-

Workup: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

A similar protocol for the synthesis of 2-bromo-3-hexylthiophene using NBS has been reported, providing a strong procedural basis.[2]

Bromination using Hydrobromic Acid and Hydrogen Peroxide

This method offers a cost-effective alternative to NBS, utilizing readily available reagents.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, mix 3-butylthiophene (1 equivalent) with a 48% aqueous solution of hydrobromic acid (1.5 equivalents). Cool the mixture to between -5°C and 0°C with vigorous stirring.

-

Reagent Addition: Slowly add a 34-35% aqueous solution of hydrogen peroxide (2 equivalents) dropwise, ensuring the temperature is maintained within the specified range. The addition is typically carried out over several hours.

-

Reaction Progression: After the addition is complete, allow the mixture to react for a designated period, often several minutes at each of a series of increasing temperature points.

-

Workup: After the reaction is complete, allow the mixture to warm to room temperature. Add an organic solvent like diethyl ether or pentane to extract the product. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure. The final product is obtained through vacuum distillation.

This protocol is adapted from a patented method for the synthesis of 2-bromo-3-methylthiophene.[5]

Synthetic Workflow and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process, starting from the precursor 3-butylthiophene. The following diagrams illustrate the general synthetic pathways.

References

An In-depth Technical Guide to the Fundamental Reactions of 2-Bromo-3-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-butylthiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive carbon-bromine bond at the 2-position, which is amenable to a wide array of fundamental organic transformations. This strategic placement, adjacent to the sulfur atom, influences its reactivity, particularly in metal-catalyzed cross-coupling reactions. The butyl group at the 3-position enhances solubility in organic solvents, a crucial property for process development and the synthesis of advanced materials like conjugated polymers. This guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the strategic design of synthetic routes.

Core Reactions and Methodologies

The reactivity of this compound is dominated by transformations of the C-Br bond. The principal reactions include palladium- or nickel-catalyzed cross-coupling reactions and lithium-halogen exchange, which generates a potent nucleophile for subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct pathway to introduce aryl, vinyl, alkynyl, and amino functionalities.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting this compound with an organoboron reagent. This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a bromothiophene is as follows:

-

To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₃PO₄ (2.0 mmol).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[2]

-

Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95* | [2] |

| Various Arylboronic Acids | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good** | [1] |

*Yields are generalized for 2-bromothiophene and are expected to be comparable for this compound. **Specific yields for 2,5-dibromo-3-hexylthiophene suggest good reactivity for related 3-alkyl-2-bromothiophenes.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction facilitates the coupling of this compound with an alkene, yielding a substituted alkene. This reaction is a cornerstone for the formation of C(sp²)-C(sp²) bonds and is tolerant of a wide variety of functional groups.

Experimental Protocol: Heck Reaction

-

In a dry Schlenk flask or sealed tube, combine the bromothiophene (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., P(o-tol)₃, 2-4 mol%), and a base such as K₂CO₃ (2.0 mmol).[2]

-

Evacuate and backfill the vessel with an inert gas.[2]

-

Add an anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 mmol) via syringe.[2]

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.[2]

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data for Heck Reaction

Simplified catalytic cycle of the Heck reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]

Experimental Protocol: Sonogashira Coupling

-

To a stirred solution of this compound (1.0 equiv) in a suitable solvent like triethylamine (Et₃N), add the terminal alkyne (1.0-1.2 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.003-0.05 equiv) and a ligand like triphenylphosphine (PPh₃) if required.

-

Add the copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.006-0.1 equiv).

-

Heat the reaction mixture, for example to 60 °C, and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or an aqueous ammonium chloride solution.

-

Dry the organic phase, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling

| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 60 | Good | [4] |

| Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | High | [3] |

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[5]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).[6]

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).[6]

-

Add an anhydrous solvent, such as toluene or dioxane.[6]

-

Seal the tube and heat in a preheated oil bath to 80-110 °C.[6]

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | 18 | 75-85 |

| Morpholine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-70 |

| n-Butylamine | BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | 65-75 |

| Data is exemplary for a generic aryl bromide and provides a reasonable expectation for this compound.[6] |

Nickel- and Palladium-Catalyzed Couplings with Organometallic Reagents

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[7] It is a powerful method for forming carbon-carbon bonds.[7]

Experimental Protocol: Kumada Coupling

-

To a stirred solution of this compound (1.0 equiv) in a degassed solvent like diethyl ether (Et₂O) at 0 °C, add the catalyst, for example, PdCl₂(dppf) (0.1 equiv).[8]

-

Slowly add the Grignard reagent (e.g., an alkylmagnesium halide, 1.5-3.0 equiv) dropwise.[8]

-

Allow the resulting mixture to warm to room temperature and stir for several hours (e.g., 18 hours).[8]

-

Quench the reaction at 0 °C by carefully adding water.

-

Extract the mixture with an organic solvent, and wash the combined organic extracts with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Quantitative Data for Kumada Coupling

| Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Hexylmagnesium bromide | Ni(dppp)Cl₂ | 2-Methyl-THF | RT | >95 | [9] |

| tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | THF | -10 | 70 | [10] |

The Negishi coupling involves the reaction of an organozinc compound with this compound, catalyzed by a nickel or palladium complex.[11] This reaction is known for its high functional group tolerance.[11]

Experimental Protocol: Negishi Coupling

Part 1: Preparation of the Organozinc Reagent

-

Prepare the corresponding alkyl Grignard or organolithium reagent from an alkyl halide.[12]

-

In a separate flask under an inert atmosphere, add anhydrous zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) in THF.[12]

-

Cool the zinc salt solution to 0 °C and slowly add the freshly prepared Grignard or organolithium reagent.[12]

-

Stir the mixture for 30-60 minutes at room temperature to form the organozinc reagent.[12]

Part 2: Negishi Coupling Reaction

-

Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in a reaction flask.[12]

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[12]

-

Slowly add the prepared organozinc reagent solution to the reaction mixture at room temperature.[12]

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Negishi Coupling

The Negishi coupling is highly versatile, and yields are generally good to excellent, but are highly substrate- and catalyst-dependent. It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms.[11]

General experimental workflow for cross-coupling reactions.

Lithiation and Electrophilic Quench

Lithium-halogen exchange of this compound provides a powerful 2-lithiated intermediate. This highly reactive organolithium species can then react with a wide range of electrophiles to introduce various functional groups.

Experimental Protocol: Lithiation and Quench

-

To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound (1.0 mmol) and an anhydrous solvent such as THF or diethyl ether.[2]

-

Cool the solution to -78 °C in a dry ice/acetone bath.[2]

-

Slowly add an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 mmol) dropwise, maintaining the temperature below -70 °C.[2]

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[2][13]

-

Add the desired electrophile (1.2 mmol) dropwise at -78 °C.[13]

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.[13]

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography or distillation.[2]

Quantitative Data for Lithiation and Quench

| Organolithium Reagent | Electrophile (E+) | Solvent | Temp (°C) | Expected Outcome | Reference |

| n-BuLi (1.1 eq) | Various (e.g., CO₂, RCHO) | THF | -78 to RT | High yield of 2-E-3-butylthiophene | [2] |

| t-BuLi (1.1 eq) | Various | THF | -78 to RT | High yield, cleaner reaction* | [2] |

*t-BuLi can be advantageous as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene, preventing side reactions.

Experimental workflow for lithiation and electrophilic quench.

Conclusion

This compound is a key synthetic intermediate that offers a gateway to a diverse range of functionalized thiophenes. The fundamental reactions outlined in this guide—primarily palladium- and nickel-catalyzed cross-couplings and lithiation-substitution sequences—provide reliable and versatile methods for its elaboration. The choice of reaction is dictated by the desired functionality to be introduced, with considerations for functional group tolerance, reagent availability, and reaction conditions. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the design and optimization of synthetic routes for novel drug candidates and advanced organic materials.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. Kumada Coupling | NROChemistry [nrochemistry.com]

- 9. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Polymerization of 2-Bromo-3-butylthiophene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes, a class of conductive polymers, are of significant interest for a wide range of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The electronic and physical properties of these materials are highly dependent on their molecular weight, regioregularity, and polydispersity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of conjugated polymers, offering excellent functional group tolerance and control over the polymer architecture.[1][2] Specifically, catalyst-transfer polymerization (CTP) via Suzuki coupling allows for a chain-growth mechanism, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][3]

This document provides detailed application notes and protocols for the synthesis of poly(3-butylthiophene) (P3BT) through the Suzuki coupling polymerization of 2-bromo-3-butylthiophene. While direct protocols for this specific monomer are not abundant in the literature, the following procedures are adapted from established methods for the synthesis of poly(3-hexylthiophene) (P3HT) and other poly(3-alkylthiophene)s (P3ATs).[3][4][5]

Data Presentation

The following table summarizes typical molecular weight data for poly(3-alkylthiophene)s synthesized via different methods. Note that specific data for P3BT synthesized via Suzuki coupling is limited; therefore, data from Grignard Metathesis (GRIM) polymerization is included for comparison.

| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference/Notes |

| Poly(3-hexylthiophene) | Suzuki Coupling (CTP) | 11.4 | - | Narrow | The number-average molecular weight (Mn) increased in proportion to the monomer-to-initiator ratio.[3] |

| Poly(3-butylthiophene) | Grignard Metathesis (GRIM) | ~11 | - | - | Optimal power conversion efficiency was observed at this molecular weight.[6] |

| Poly(3-hexylthiophene) | Grignard Metathesis (GRIM) | 17.0 | 21.8 | 1.28 | Crude polymer, purified by washing with methanol.[4] |

| Poly(3-hexylthiophene) | Suzuki-Miyaura Polymerization | 18.7 | 42.7 | 2.28 | Synthesized from a MIDA boronate ester thienyl monomer.[7] |

Experimental Protocols

Method 1: Chain-Growth Suzuki Coupling Polymerization of this compound

This protocol is adapted from the catalyst-transfer polymerization of 3-substituted thiophene monomers. It relies on the in-situ formation of a boronic ester from the Grignard reagent of the monomer, followed by polymerization.

Materials:

-

This compound

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M)

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), aqueous solution (2.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Monomer Activation (Grignard Formation):

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add isopropylmagnesium chloride (1.05 eq.) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete Grignard reagent formation.

-

-

In-situ Borylation:

-

Cool the solution of the Grignard reagent back to 0 °C.

-

Slowly add pinacolborane (1.1 eq.) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2 hours. This forms the 3-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene monomer in situ.

-

-

Polymerization:

-

In a separate Schlenk flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 eq.) and SPhos (0.02 eq.) in anhydrous THF under an inert atmosphere.

-

Add the catalyst solution to the monomer solution via cannula.

-

Add the aqueous solution of K₃PO₄ (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.[8]

-

For further purification, the polymer can be subjected to Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.[9]

-

Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

-

Visualizations

Caption: Experimental workflow for the Suzuki coupling polymerization of this compound.

Caption: Simplified catalytic cycle for Suzuki coupling polymerization.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 2-Bromo-3-butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the Grignard Metathesis (GRIM) polymerization of 2-bromo-3-butylthiophene to synthesize regioregular poly(3-butylthiophene) (P3BT). P3BT is a conductive polymer with applications in organic electronics, sensors, and as a component in drug delivery systems.

Introduction

Poly(3-alkylthiophenes) (PATs) are a significant class of conducting polymers that are soluble and processable, making them suitable for various applications in organic electronics. The regioregularity of the polymer chain, specifically the head-to-tail (HT) coupling of the monomer units, is crucial for achieving high charge carrier mobility and desirable optoelectronic properties. The Grignard Metathesis (GRIM) polymerization is a robust and straightforward method for synthesizing highly regioregular PATs, such as poly(3-butylthiophene).[1][2]

The GRIM method offers several advantages over other polymerization techniques, including mild reaction conditions (room temperature or refluxing THF), the use of readily available and inexpensive reagents, and the ability to scale up the reaction.[1][3] This method consistently produces P3BT with a high percentage of HT couplings, typically exceeding 95%.[2]

Reaction Mechanism

The GRIM polymerization of this compound proceeds through a chain-growth mechanism initiated by a nickel catalyst, commonly Ni(dppp)Cl₂ ([1,3-bis(diphenylphosphino)propane]dichloronickel(II)).[1][4] The key steps are as follows:

-

Grignard Reagent Formation (Metathesis): The process begins with a magnesium-halogen exchange reaction, where 2,5-dibromo-3-butylthiophene reacts with an alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide). This step, also known as Grignard metathesis, results in the formation of two primary regioisomeric Grignard intermediates: 2-bromo-5-magnesiobromo-3-butylthiophene (the "good" isomer) and 2-magnesiobromo-5-bromo-3-butylthiophene (the "bad" isomer), typically in a ratio of about 85:15.[2][3]

-

Initiation: The nickel catalyst, Ni(dppp)Cl₂, reacts with the "good" Grignard isomer to form an organonickel intermediate.[1]

-

Propagation (Chain Growth): The polymer chain grows through a cross-coupling cycle involving coordination, transmetalation, and reductive elimination.[4][5] The catalyst selectively incorporates the "good" isomer, leading to the formation of a highly regioregular head-to-tail coupled polymer chain.[1] Despite the presence of the "bad" isomer, the resulting polymer exhibits a high degree of HT-HT couplings.[3]

-

Termination: The polymerization can be terminated by quenching the reaction with a proton source like methanol or by adding a different Grignard reagent to introduce specific end-groups to the polymer chain.[6][7]

Experimental Protocol

This protocol details the synthesis of poly(3-butylthiophene) via GRIM polymerization.

Materials:

-

2,5-Dibromo-3-butylthiophene (monomer)

-

Methylmagnesium bromide (CH₃MgBr) in THF (e.g., 3.0 M)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hexane

-

Chloroform

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-butylthiophene (1.0 eq) in anhydrous THF.

-

Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of methylmagnesium bromide solution dropwise to the stirred monomer solution. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. This step forms the active Grignard monomer intermediates.

-

Polymerization: To the solution of the Grignard intermediates, add a catalytic amount of Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer). The reaction mixture will typically change color, indicating the start of the polymerization. Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching and Precipitation: Quench the polymerization by slowly adding methanol to the reaction mixture. This will protonate any remaining Grignard species and precipitate the polymer.

-

Purification:

-

Filter the precipitated polymer.

-

Perform a series of Soxhlet extractions to purify the polymer. Sequentially wash the polymer with methanol (to remove catalyst and salts), hexane (to remove oligomers and low molecular weight species), and finally, collect the polymer by extracting with chloroform.

-

Concentrate the chloroform solution and precipitate the purified P3BT by adding it to an excess of methanol.

-

Collect the final polymer by filtration and dry it under vacuum.

-

Data Presentation

The following tables summarize typical characterization data for poly(3-butylthiophene) synthesized via GRIM polymerization.

Table 1: Molecular Weight and Polydispersity of P3BT

| Polymer | Number Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| P3BT | 8.42 x 10⁴ | 1.41 | [8] |

| P3BT | ~11 kDa | - | [9] |

Note: Molecular weight can be controlled by adjusting the monomer-to-catalyst ratio.[1][9]

Table 2: Optical and Thermal Properties of P3BT

| Property | Value | Reference |

| UV-Vis Absorption (λₘₐₓ in THF) | 448 nm | [8] |

| Photoluminescence Emission (λₘₐₓ in THF) | 531 nm | [8] |

| Band Gap (eV) | 2.06 eV | [8] |

| Glass Transition Temperature (T₉) | 120.8 °C | [8] |

Visualizations

Logical Relationship of the GRIM Polymerization Mechanism

Caption: The GRIM polymerization mechanism.

Experimental Workflow for P3BT Synthesis

Caption: Experimental workflow for P3BT synthesis.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]

- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stille Coupling of 2-Bromo-3-butylthiophene